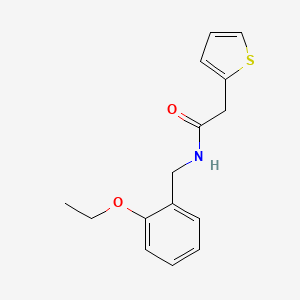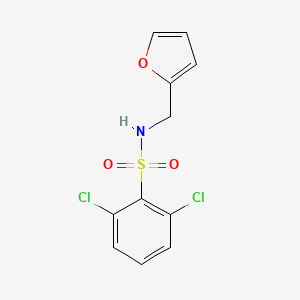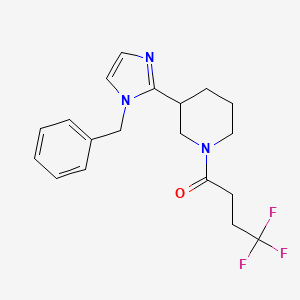![molecular formula C18H21N3O5S B5555807 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea is a compound studied in various contexts, including its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
- The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions to achieve the desired molecular structure. For example, compounds with similar structures have been synthesized using reactions like cyclization and subsequent modifications (Patil et al., 2010)(Patil et al., 2010).
Molecular Structure Analysis
- The molecular structure of such compounds is often characterized using techniques like X-ray crystallography. For instance, compounds with similar molecular frameworks have been studied for their crystal structures, revealing specific geometries and bond lengths (Al-Hourani et al., 2015)(Al-Hourani et al., 2015).
Chemical Reactions and Properties
- The chemical reactions involving such compounds can include interactions with other reagents, leading to the formation of new compounds. For example, studies have shown how similar molecules react with other chemicals to form new derivatives (Jones et al., 1979)(Jones et al., 1979).
Physical Properties Analysis
- Physical properties such as solubility, melting point, and boiling point are key aspects of study. Research on related compounds has explored these properties to understand their behavior under different conditions (Shen et al., 1998)(Shen et al., 1998).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and potential for forming various derivatives, are crucial for understanding the compound's applications and interactions. Studies on similar compounds have examined these aspects through various chemical reactions and spectroscopic analysis (Beiginejad et al., 2014)(Beiginejad et al., 2014).
Applications De Recherche Scientifique
Herbicidal Activity
- Synthesis and Herbicidal Activities: Luo et al. (2008) in "Journal of Agricultural and Food Chemistry" synthesized a series of compounds including N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea derivatives. These compounds displayed significant herbicidal activities, particularly against broadleaf weeds in rice fields, showing potential as postemergent herbicides (Luo et al., 2008).
Antimicrobial Applications
- Antibiotic Activity Modulation: A study by Oliveira et al. (2015) published in "Saudi Journal of Biological Sciences" investigated the antimicrobial and modulating activity of similar compounds against various microorganisms. This study highlights the potential use of these compounds in enhancing the efficacy of antibiotics against resistant strains (Oliveira et al., 2015).
Neurological Therapeutics
- Alzheimer’s Disease Treatment: Abbasi et al. (2018) in their research published in "PeerJ" synthesized N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, which exhibited inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications in Alzheimer's disease (Abbasi et al., 2018).
Cardiovascular Biology
- Hydrogen Sulfide-Releasing Molecule: Li et al. (2008) in "Circulation" characterized a compound related to N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea, which showed vasodilator and antihypertensive activity. This study provides insights into the biological effects of hydrogen sulfide and its therapeutic value in cardiovascular diseases (Li et al., 2008).
Synthesis and Structure-Activity Relationships
- Indazole Arylsulfonamides as CCR4 Antagonists: Procopiou et al. (2013) in "Journal of Medicinal Chemistry" synthesized indazole arylsulfonamides, which included compounds structurally similar to N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea. These compounds were examined as human CCR4 antagonists, contributing to the understanding of their structure-activity relationships (Procopiou et al., 2013).
Fluorescence Properties
- Fluorophores in Solution and Solid State: Hagimori et al. (2019) in "Dyes and Pigments" conducted a study on methoxypyridine and morpholinopyridine compounds. These compounds, similar in structure to N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea, showed high fluorescence quantum yields, indicating their potential use in imaging and diagnostic applications (Hagimori et al., 2019).
Crystal Structure Analysis
- Crystal Structure of Related Compounds: Kang et al. (2015) in "Acta Crystallographica Section E" analyzed the crystal structure of metobromuron, a phenylurea herbicide. This study contributes to the understanding of the molecular arrangement and interactions of similar compounds (Kang et al., 2015).
Biological Degradation
- Bioremediation of Phenylurea Herbicides: Villaverde et al. (2012) in "Journal of Agricultural and Food Chemistry" explored the use of cyclodextrin-based bioremediation technology for the degradation of diuron, a phenylurea herbicide. This technology enhances the bioavailability and degradation rate of such compounds in contaminated environments (Villaverde et al., 2012).
Propriétés
IUPAC Name |
1-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-17-8-7-15(27(23,24)21-9-11-26-12-10-21)13-16(17)20-18(22)19-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGVYXQXAMNQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methoxy-5-(morpholin-4-ylsulfonyl)phenyl]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)
![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)
![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)
![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)
![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)
![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)
